N,N-diethyl-4-methylpent-4-en-2-yn-1-amine
CAS No.: 28885-03-2
Cat. No.: VC7965087
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28885-03-2 |
|---|---|
| Molecular Formula | C10H17N |
| Molecular Weight | 151.25 g/mol |
| IUPAC Name | N,N-diethyl-4-methylpent-4-en-2-yn-1-amine |
| Standard InChI | InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3 |
| Standard InChI Key | CKUVOEXGECEACZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC#CC(=C)C |
| Canonical SMILES | CCN(CC)CC#CC(=C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N,N-Diethyl-4-methylpent-4-en-2-yn-1-amine features a branched carbon chain with distinct functional groups:
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Alkyne moiety: A carbon-carbon triple bond at position 2, contributing to high reactivity in click chemistry and cycloaddition reactions.
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Alkene group: A terminal double bond at position 4, enabling conjugation and participation in polymerization or Diels-Alder reactions.
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Tertiary amine: The N,N-diethyl substituent enhances solubility in nonpolar solvents and influences basicity .
The IUPAC name, N,N-diethyl-4-methylpent-4-en-2-yn-1-amine, reflects these structural elements (Figure 1). The compound’s SMILES notation, CCN(CC)CC#CC(=C)C, provides a concise representation of its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 151.25 g/mol | |
| XLogP3-AA | 2.7 | |
| Topological Polar Surface Area | 3.2 Ų | |
| Hydrogen Bond Acceptors | 1 |
Spectroscopic Identification
PubChem records include ¹H NMR and ¹³C NMR spectra, though detailed peak assignments remain unpublished. The alkyne proton typically resonates near δ 2.0–3.0 ppm, while the alkene protons appear upfield at δ 4.5–5.5 ppm . Infrared spectroscopy would reveal stretches for (~2100 cm⁻¹) and (~1650 cm⁻¹).
Physicochemical Properties and Reactivity
Solubility and Partitioning
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Solubility: Miscible with dichloromethane, THF, and diethyl ether; sparingly soluble in water (log P = 2.7) .
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Acid-Base Behavior: The tertiary amine (pKa ~10) can form salts with strong acids, enhancing aqueous solubility for certain applications.
Applications and Research Frontiers
Organic Synthesis
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Click Chemistry: The alkyne group may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.
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Cross-Coupling: Potential substrate in Sonogashira or Heck reactions for carbon-carbon bond formation.
Pharmaceutical Intermediates
While no direct bioactivity studies exist, structurally related amines serve as:
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Chiral Auxiliaries: Asymmetric synthesis of β-lactams or amino alcohols.
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Drug Delivery Vehicles: Functionalization to improve blood-brain barrier penetration .
Table 2: Comparative Analysis of Related Amines
| Compound | Application | Reference |
|---|---|---|
| N,N-Diethylpropargylamine | CuAAC catalyst ligand | |
| 4-Penten-1-amine | Polymer crosslinker |
Future Research Directions
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Synthetic Methodology: Develop one-pot strategies to improve yield and reduce purification steps.
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Toxicological Profiling: Conduct in vitro assays to evaluate cytotoxicity and metabolic pathways.
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Materials Science: Explore coordination chemistry with transition metals for catalytic applications.
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